Steffimycin B

概要

説明

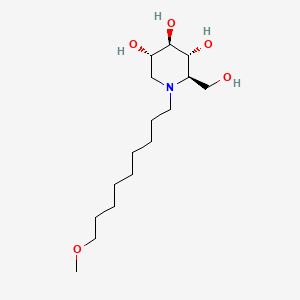

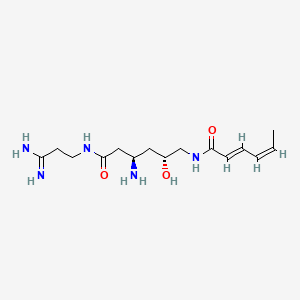

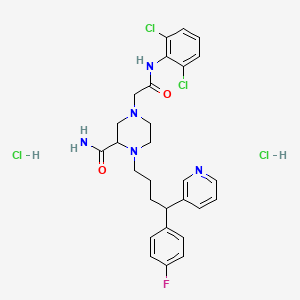

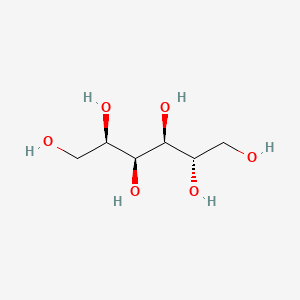

Steffimycin B is an anthracycline . It has the molecular formula C29H32O13 . It is produced by the strain NF3, an endophytic actinobacterium obtained from the medicinal tree Amphipterygium adstringens .

Synthesis Analysis

The synthesis of Steffimycin B involves a bioinformatic study based on the genome information of the Embleya genus to produce secondary metabolites . The strain NF3 has 49 biosynthetic gene clusters (BGCs), and it contains a cluster for the anthracycline Steffimycin, which is not encoded by E. hyalina NBRC13850 nor by E. scabrispora DSM41855 .Molecular Structure Analysis

The molecular structure of Steffimycin B has been determined by X-ray diffraction . The orthorhombic crystals belong to space group P2 (1)2 (1)2 (1), with the dimensions; a = 8.253 (2), b = 8.198 (2), c = 40.850 (8) A and Z = 4 .Chemical Reactions Analysis

The chemical analysis of the Steffimycins produced by strain NF3 showed the production of eight compounds of the Steffimycins and Steffimycinone families . Four of these molecules have already been described: Steffimycin B, Steffimycin C, 8-demethoxy-10-deoxysteffimycinone, and 7–deoxiesteffimycinone, and four are new natural products: 8-demethoxysteffimycin B, 8-demethoxy-10-deoxysteffimycin B, 7-deoxy-8-demethoxysteffimycinone, and 7-deoxy-10-deoxysteffimycinone .Physical And Chemical Properties Analysis

Steffimycin B has a molecular weight of 588.6 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用

Discovery and Basic Properties

Steffimycin B, an anthracycline antibiotic, was isolated from cultures of Streptomyces elgreteus. It is characterized by the presence of a methoxyl group in its sugar moiety, distinguishing it from its relative, steffimycin. Initially, it demonstrated potential antitumor activity in in vitro screenings, although it is not active against bacteria in infected animals (Brodasky & Reusser, 1974).

Interaction with DNA

Steffimycin B has been found to bind to double-stranded DNA, affecting the thermal stability of DNA and decreasing its template activity for certain enzymes like Escherichia coli DNA polymerase I. It seems to interact primarily with adenine or thymine bases in DNA, highlighting its significance in DNA interaction studies (Reusser, 1975).

Antitumor Potential

Research has explored the antitumor potential of Steffimycin B, particularly in combination with other drugs. For instance, when used with the anti-tumor drug bleomycin, it was found to potentiate bleomycin's effects on DNA-dependent DNA polymerase activity and on cell proliferation, indicating a possible synergistic role in cancer therapy (Müller et al., 1975).

Molecular Structure and DNA Binding

The molecular structure of Steffimycin B has been extensively studied. It has an orthorhombic crystal structure with specific configurations in its rings, which likely contributes to its ability to intercalate and bind to double helical DNA (Arora Sk, 1985).

Effects on Polypeptide Synthesis

Steffimycin B also interferes with amino acid incorporation in bacterial systems, acting primarily as a suppressor of RNA synthesis. This aspect of its mechanism may contribute to its antibacterial and antitumor activities (Reusser, 1969).

Glycosylated Derivatives and Antitumor Activity

Glycosylated derivatives of Steffimycin B have been produced, offering insights into the role of sugar moieties for biological activity. Some derivatives showed improved antitumor activities against various human tumor cell lines, providing valuable information for future drug development (Olano et al., 2008).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2,5,7-trihydroxy-4-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJWDTPKSIFZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969746 | |

| Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Steffimycin B | |

CAS RN |

54526-94-2 | |

| Record name | Steffimycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054526942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steffimycin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate](/img/structure/B1681058.png)